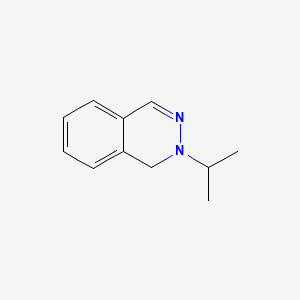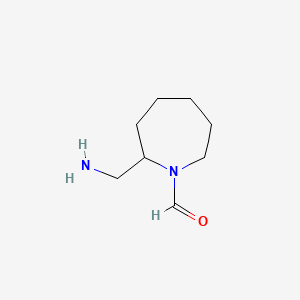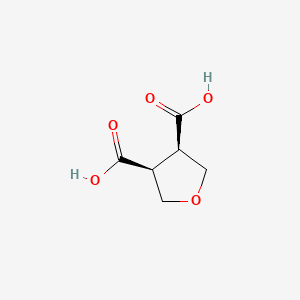
Propiocaine-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiocaine-d10 Hydrochloride is an isotope-labeled derivative of Propiocaine, a local anesthetic drug. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling (d10) allows for more precise analytical studies, especially in metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 Hydrochloride involves the incorporation of deuterium atoms into the Propiocaine molecule. The process typically starts with the synthesis of the deuterated precursor, followed by the introduction of the hydrochloride group. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Propiocaine-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Propiocaine-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Propiocaine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Propiocaine.
Industry: Applied in the development of new anesthetic formulations and in quality control processes.
Mechanism of Action
The mechanism of action of Propiocaine-d10 Hydrochloride is similar to that of Propiocaine. It works by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses. This action is primarily achieved by binding to and antagonizing the function of voltage-gated sodium channels, thereby preventing the generation of action potentials.
Comparison with Similar Compounds
Proparacaine: Another local anesthetic used in ophthalmic practice.
Lidocaine: A widely used local anesthetic with similar properties.
Bupivacaine: A long-acting local anesthetic used in various medical procedures.
Uniqueness of Propiocaine-d10 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate tracing and analysis of metabolic pathways are required.
Properties
CAS No. |
1246819-90-8 |
|---|---|
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
321.911 |
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
InChI Key |
SLARELGEGUUVPI-ACFYHBDESA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Synonyms |
3-(1-Piperidinyl-d10)-1-(4-propoxyphenyl)-1-propanone Hydrochloride; 3-(Piperidino-d10)-4’-propoxypropiophenone Hydrochloride; 4-n-Propoxy-β-(1-piperidyl-d10)propiophenone Hydrochloride; Falicain-d10; Falicaine-d10 Hydrochloride; Propipocaine-d10 Hyd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



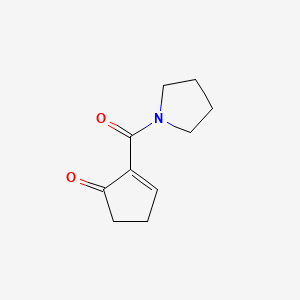

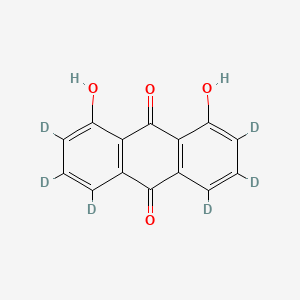
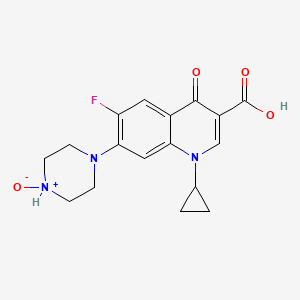
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
